molecular formula C8H8N2O4 B186726 1-Ethyl-2,4-dinitrobenzene CAS No. 1204-29-1

1-Ethyl-2,4-dinitrobenzene

Cat. No. B186726
CAS RN: 1204-29-1
M. Wt: 196.16 g/mol
InChI Key: RPQSKHWNIKZEAI-UHFFFAOYSA-N
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Description

1-Ethyl-2,4-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 g/mol . The IUPAC name for this compound is 1-ethyl-2,4-dinitrobenzene .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2,4-dinitrobenzene consists of an ethyl group (C2H5) and two nitro groups (NO2) attached to a benzene ring . The InChI representation of the molecule is InChI=1S/C8H8N2O4/c1-2-6-3-4-7 (9 (11)12)5-8 (6)10 (13)14/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

1-Ethyl-2,4-dinitrobenzene has a molecular weight of 196.16 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 91.6 Ų .

Scientific Research Applications

  • Synthesis of Organic Dyes and Electroluminescent Materials : Xuan et al. (2010) described the synthesis of 1-bromo-2,4-dinitrobenzene, a compound related to 1-ethyl-2,4-dinitrobenzene, which is used as an intermediate in the production of medicinal agents, organic dyes, and organic electroluminescent materials (Xuan, Yan-hui, Zuo, Hongyu, & Zhao, 2010).

  • Chemical Aging and Decomposition Studies : Cunningham et al. (2019) investigated the aging mechanisms of 2,4-dinitro-1-ethylbenzene (DNEB), revealing insights into its decomposition and stability, important for understanding its long-term behavior in various applications (Cunningham, Ridge, Lockley, Jenkins, McNaghten, & Seagrave, 2019).

  • Intermediates in Synthesis of Pharmaceuticals and Agrochemicals : Custódio and Garden (2016) reported that 1-alkylamino-2,4-dinitrobenzene derivatives, synthesized from reactions involving compounds like 1-ethyl-2,4-dinitrobenzene, are crucial intermediates for the synthesis of various products, including dyes, pharmaceuticals, and agrochemicals (Custódio & Garden, 2016).

  • Protein Reactivity in Medical and Biochemical Studies : Zerlotti and Engel (1962) utilized 2,4-dinitrofluorobenzene, chemically similar to 1-ethyl-2,4-dinitrobenzene, for histochemical studies to localize reactive groups of proteins in tissues, demonstrating its utility in biochemical and medical research (Zerlotti & Engel, 1962).

  • Heterocyclic Compound Synthesis and Analysis : Wilshire et al. (2000) studied 1-polymethyleneimino-2,4-dinitrobenzenes, related to 1-ethyl-2,4-dinitrobenzene, focusing on their ultraviolet and 1H NMR spectra. This research contributes to the understanding of these compounds' structures and behaviors, relevant in the synthesis of heterocyclic compounds (Mackay, Gale, & Wilshire, 2000).

Safety And Hazards

1-Ethyl-2,4-dinitrobenzene is considered hazardous . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to handle the product only in a closed system or provide appropriate exhaust ventilation .

properties

IUPAC Name

1-ethyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQSKHWNIKZEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152845
Record name 1-Ethyl-2,4-dinitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,4-dinitrobenzene

CAS RN

1204-29-1
Record name 1-Ethyl-2,4-dinitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,4-dinitrobenzene
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Record name 1-Ethyl-2,4-dinitrobenzene
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Record name 1-ethyl-2,4-dinitrobenzene
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Record name 1-ETHYL-2,4-DINITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Maddocks, NF Samuri, K Ridge… - Journal of Labelled …, 2023 - Wiley Online Library
This paper describes the deuterium‐labelling of alkylnitroaromatics by base‐catalysed exchange with deuterium oxide. As the alkyl protons alpha to the aromatic ring are the most …
B Jagadish, NR Hurley, EA Mash - Synthetic Communications, 2017 - Taylor & Francis
Nitration of relatively electron-rich arenes does not require an additive or a solvent. For example, reaction on a gram scale of anisole with acetyl nitrate, generated in situ by mixing 100…
Number of citations: 4 www.tandfonline.com
A Vasudevan, M Schoenitz, EL Dreizin - Chemical Engineering Science, 2021 - Elsevier
Using MoO 3 as catalyst and NaNO 3 as nitronium source, aromatic precursors were nitrated in a planetary ball mill. Reaction times and nitrate/precursor molar ratios varied in the …
Number of citations: 3 www.sciencedirect.com
S Bühler, I Lagoja, H Giegrich… - Helvetica Chimica …, 2004 - Wiley Online Library
Based upon the photolabile [2‐(2‐nitrophenyl)propoxy]carbonyl group (NPPOC), a large number of modified 2‐(2‐nitrophenyl)propanol derivatives substituted at the phenyl ring (see 23…
Number of citations: 119 onlinelibrary.wiley.com
EL Dreizin, L Wingard - 2021 - apps.dtic.mil
14. ABSTRACT Nitro-products of organic compounds are useful in many applications; they are widely employed as precursors or components of energetic materials. Industrial nitration …
Number of citations: 0 apps.dtic.mil
木村武, 山田俊一 - YAKUGAKU ZASSHI, 1957 - jstage.jst.go.jp
Some data are given for the process of industrial manufacture of o-nitrobenzoic acid, 2, 4-dinitro-6-ethylphenol, 4-ethyl-1, 3-phenylene diisocyanate, and indole, comparatively easily …
Number of citations: 2 www.jstage.jst.go.jp
J McMurry - Organic Chemistry, 2000
Number of citations: 2

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